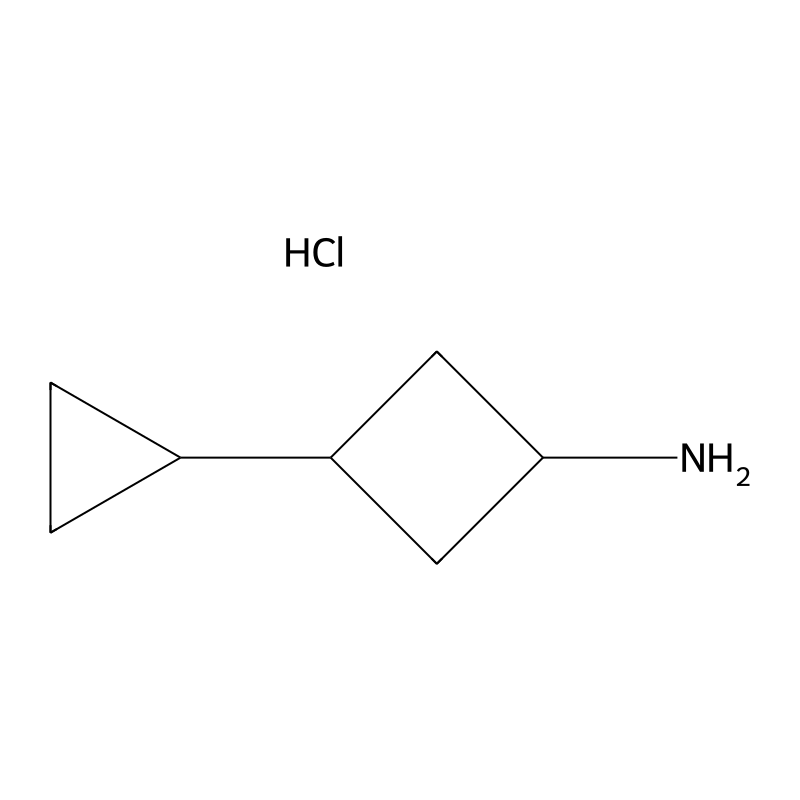3-Cyclopropylcyclobutan-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
For each potential application, the methods of application or experimental procedures would depend on the specific experiment being conducted. This could involve preparing the compound in a certain way, combining it with other compounds, and observing the results under controlled conditions.
3-Cyclopropylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₃ClN and a molecular weight of approximately 147.65 g/mol. It is characterized by its unique structure, which includes a cyclopropyl group attached to a cyclobutane ring, along with an amine functional group. This compound is typically found in a solid state and is often used in various chemical applications due to its interesting structural properties and potential biological activities .
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it can react with alkyl halides to form larger amine derivatives.
- Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as hydrochloride salts, enhancing its solubility in aqueous solutions.
- Cyclization Reactions: The cyclic nature of the compound allows for potential intramolecular reactions that could lead to the formation of new cyclic structures under specific conditions.
Synthesis of 3-cyclopropylcyclobutan-1-amine hydrochloride typically involves several steps:
- Formation of Cyclobutane: Cyclobutane can be synthesized from simpler alkenes through cyclization reactions.
- Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via methods such as ring-opening reactions or through the use of cyclopropyl halides.
- Amine Functionalization: The final step involves amination processes where an amine group is introduced, followed by protonation to form the hydrochloride salt.
These methods may vary based on available starting materials and desired purity levels .
3-Cyclopropylcyclobutan-1-amine hydrochloride has potential applications in:
- Pharmaceutical Research: As a building block for drug development, particularly in creating compounds targeting neurological disorders or inflammatory diseases.
- Chemical Synthesis: It serves as an intermediate in organic synthesis, allowing chemists to construct more complex molecules.
- Material Science: Its unique properties may be exploited in developing new materials or catalysts.
Interaction studies involving 3-cyclopropylcyclobutan-1-amine hydrochloride could focus on its binding affinity with various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations may include:
- Receptor Binding Assays: To evaluate how well the compound interacts with specific neurotransmitter receptors.
- Enzyme Inhibition Studies: To determine if it acts as an inhibitor or modulator of certain enzymes relevant to disease pathways.
Such studies would provide insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with 3-cyclopropylcyclobutan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride | 1909309-37-0 | Contains a tert-butyl group enhancing steric bulk. |
| 3-Cyclopropylpropan-1-amine hydrochloride | 88211-50-1 | Features a propanamine structure, differing in chain length. |
| 3-Cyclopropylcyclobutanamine | 1781866-28-1 | Lacks the hydrochloride salt form, affecting solubility. |
These compounds illustrate the diversity within this chemical class while highlighting the unique cyclobutane and cyclopropyl structures that define their reactivity and potential applications .








